molecular formula C23H25Cl2N3O2 B13384697 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one

Cat. No.: B13384697
M. Wt: 446.4 g/mol
InChI Key: NJZRUGCXUODLTM-UHFFFAOYSA-N
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Description

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one is a chemical compound known for its significant role in medicinal chemistry. This compound is a metabolite of aripiprazole, an antipsychotic medication used to treat schizophrenia and bipolar disorder . It exhibits similar pharmacological properties to aripiprazole, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with 4-chlorobutanol to form an intermediate, which is then reacted with 7-hydroxyquinolin-2-one under basic conditions to yield the final product . The reaction typically requires the use of solvents like tetrahydrofuran and catalysts such as potassium tert-butoxide and 4-dimethylaminopyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinolin-2-one and piperazine derivatives, which can be further utilized in medicinal chemistry for drug development .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity to dopamine and serotonin receptors, which distinguishes it from other related compounds. Its role as a metabolite of aripiprazole also provides insights into the drug’s metabolism and therapeutic effects .

Properties

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

446.4 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-8,16H,1-2,9-15H2

InChI Key

NJZRUGCXUODLTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=NC(=O)CC=C3C=C2)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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